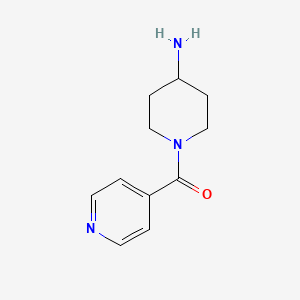

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone

Description

BenchChem offers high-quality (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h1-2,5-6,10H,3-4,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXEIDULPADAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258739 | |

| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-91-2 | |

| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 4-Aminopiperidine Isonicotinamide Scaffold: A Next-Generation Core for Targeted Therapeutics

An In-depth Technical Guide for Medicinal Chemistry Professionals:

This guide provides a comprehensive technical overview of the 4-aminopiperidine isonicotinamide scaffold, a promising and versatile core for the development of novel therapeutics. We will delve into its constituent components, synthetic strategies, potential biological targets, and key considerations for drug design, offering a forward-looking perspective for researchers and drug development professionals.

Part 1: Deconstructing the Core - The Two Pillars of a Powerful Scaffold

The strength of the 4-aminopiperidine isonicotinamide scaffold lies in the synergistic interplay of its two core components: the 4-aminopiperidine moiety, a privileged structure in medicinal chemistry, and the isonicotinamide group, a key pharmacophore for a range of important biological targets.

The 4-Aminopiperidine Moiety: A Privileged Scaffold for Drug Design

The 4-aminopiperidine unit is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be recognized by multiple biological targets with high affinity.[1][2][3] Its prevalence in approved drugs and clinical candidates stems from a combination of favorable properties:

-

Structural Versatility: The 4-aminopiperidine core offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The two nitrogen atoms can be functionalized to introduce a wide array of substituents.[2][4]

-

Improved Physicochemical Properties: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.

-

Blood-Brain Barrier Permeability: Derivatives of 4-aminopiperidine have been developed with improved ability to cross the blood-brain barrier, making them attractive for targeting the central nervous system (CNS).[3]

-

Proven Therapeutic Relevance: This scaffold is a key component in a diverse range of therapeutic agents, including analgesics, antihistamines, antipsychotics, anticancer agents, and cognition enhancers.[3][5]

The Isonicotinamide Moiety: A Potent Pharmacophore

Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), is a critical pharmacophore that has gained significant attention in drug discovery. Its key features include:

-

Hydrogen Bonding Capabilities: The amide group and the pyridine nitrogen of isonicotinamide are excellent hydrogen bond donors and acceptors, respectively. This allows for strong and specific interactions with the active sites of enzymes, particularly the hinge regions of kinases.

-

Kinase Inhibition: The isonicotinamide moiety is a well-recognized hinge-binding motif in a variety of kinase inhibitors, contributing to their potency and selectivity.[6]

-

PARP Inhibition: Nicotinamide itself is a known inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[7][8] Approved PARP inhibitors feature an aromatic system that mimics nicotinamide, allowing them to compete with the natural substrate, NAD+.[9] The isonicotinamide core holds similar potential for PARP inhibition.

-

Metabolic Stability: The pyridine ring of isonicotinamide is generally more metabolically stable than a phenyl ring, which can lead to improved pharmacokinetic profiles.

Part 2: Synthesizing the Scaffold - From Building Blocks to the Final Core

The synthesis of the 4-aminopiperidine isonicotinamide scaffold is a multi-step process that involves the preparation of a suitably protected 4-aminopiperidine intermediate followed by coupling with isonicotinic acid or a derivative thereof.

Synthesis of the 4-Aminopiperidine Core

A common and efficient method for the synthesis of the 4-aminopiperidine core is through the reductive amination of an N-substituted 4-piperidone derivative.[10]

Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine

This protocol describes a two-step synthesis of 1-Boc-4-aminopiperidine, a key intermediate for further derivatization.

Step 1: Synthesis of 1-Boc-4-piperidyl urea [11]

-

To a 1L three-necked flask, add 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.

-

Initiate stirring and, at a temperature of 20-25°C, add 78-80g of di-tert-butyl dicarbonate dropwise.

-

Continue stirring at room temperature for 8-10 hours.

-

Upon reaction completion, adjust the pH to 6-7 using 20% hydrochloric acid.

-

Extract the product with dichloromethane.

-

Dry and concentrate the organic phase until a thick consistency is achieved.

-

Add 100-150g of acetone and allow the mixture to crystallize for 10-12 hours at 0-2°C.

-

Filter the mixture to obtain 72-75g of white crystalline powder, which is 1-Boc-4-piperidyl urea.

Step 2: Synthesis of 1-Boc-4-aminopiperidine [11]

-

In a 1L three-necked flask, add 198-200mL of 40%-60% sodium hydroxide solution.

-

While maintaining the temperature below 25°C, add 60-80g of bromine dropwise.

-

Add 50g of the 1-Boc-4-piperidyl urea prepared in Step 1.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction to room temperature and slowly adjust the pH to 11-12 using 10-15% dilute hydrochloric acid at 0-5°C.

-

Extract the product with dichloromethane.

-

Dry and concentrate the organic phase.

-

Add petroleum ether and allow the mixture to crystallize at low temperature.

-

Filter the mixture to obtain the final product, 1-Boc-4-aminopiperidine, as a white crystal.

Coupling to Isonicotinic Acid

The final step in creating the 4-aminopiperidine isonicotinamide scaffold involves the amide coupling of the 4-aminopiperidine intermediate with isonicotinic acid.

General Experimental Protocol: Amide Coupling

-

Dissolve isonicotinic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected 4-aminopiperidine derivative (the Boc group can be removed with an acid like TFA) in the same solvent.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminopiperidine isonicotinamide derivative.

Diagram: General Synthetic Route

Caption: A generalized workflow for the synthesis of the 4-aminopiperidine isonicotinamide scaffold.

Part 3: Potential Biological Targets and Therapeutic Applications

The unique combination of the 4-aminopiperidine and isonicotinamide moieties suggests a broad range of potential biological targets and therapeutic applications.

Kinase Inhibition

The isonicotinamide moiety's ability to act as a hinge-binder makes kinases a prime target class for this scaffold. The 4-aminopiperidine portion can be elaborated to occupy other pockets of the kinase active site, thereby enhancing potency and selectivity. Potential kinase targets include:

-

p38 MAP Kinase: 4-aminopiperidine-substituted compounds have shown potent inhibition of p38 MAP kinase.[12]

-

Glycogen Synthale Kinase-3 (GSK-3): Isonicotinamides are known to be highly selective GSK-3 inhibitors.[6]

-

Protein Kinase C (PKC) and AKT: Enzastaurin, a drug containing a 4-aminopiperidine moiety, targets the PKC and AKT pathways.[13]

PARP Inhibition in Oncology

Given that approved PARP inhibitors mimic the nicotinamide portion of NAD+, the 4-aminopiperidine isonicotinamide scaffold is a highly promising candidate for the development of novel PARP inhibitors.[9] PARP inhibitors have shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[9][14]

Diagram: PARP Inhibition and Synthetic Lethality

Caption: The mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Other Potential Applications

The versatility of the 4-aminopiperidine scaffold suggests a wide range of other potential applications for the combined isonicotinamide scaffold, including:

-

Antiviral Agents: 4-aminopiperidine derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) assembly.[15]

-

CNS Disorders: The ability of 4-aminopiperidine derivatives to penetrate the blood-brain barrier and their demonstrated efficacy as cognition enhancers make them promising for neurodegenerative diseases like Alzheimer's.[5]

-

Antifungal Agents: 4-aminopiperidines have shown antifungal activity by targeting ergosterol biosynthesis.[10]

Part 4: Structure-Activity Relationships (SAR) and Drug Design Considerations

The development of potent and selective inhibitors based on the 4-aminopiperidine isonicotinamide scaffold will require a thorough understanding of its structure-activity relationships.

| Structural Moiety | Potential Modifications | Expected Impact |

| Isonicotinamide | Substitution on the pyridine ring | Modulate electronics, solubility, and potential for additional interactions with the target. |

| Amide Linker | Conformationally restricted linkers (e.g., incorporating cyclopropyl groups) | Improve binding affinity and selectivity by reducing the entropic penalty of binding. |

| 4-Aminopiperidine (N1) | Alkyl or aryl substituents | Modulate lipophilicity, cell permeability, and potential for interactions with hydrophobic pockets of the target. |

| 4-Aminopiperidine (C4) | Introduction of stereocenters | Can lead to enantioselective binding and improved potency. |

Part 5: Pharmacokinetic Profile and Metabolism

The pharmacokinetic properties of drugs containing the 4-aminopiperidine moiety have been studied, and some key considerations for the isonicotinamide scaffold include:

-

Metabolism: The primary metabolic pathway for many 4-aminopiperidine-containing drugs is N-dealkylation, catalyzed mainly by the cytochrome P450 enzyme CYP3A4.[13][16] The isonicotinamide moiety is generally metabolically stable.

-

Half-life: The elimination half-life of 4-aminopyridine, a related compound, is in the range of 5-7 hours, suggesting that derivatives could be suitable for once or twice-daily dosing.[17]

-

Distribution: The volume of distribution can be large, indicating extensive tissue distribution.[18]

Strategies for Optimizing ADME Properties:

-

Blocking Metabolic Hotspots: Introducing steric hindrance or electron-withdrawing groups near the sites of metabolism (e.g., the piperidine nitrogen) can improve metabolic stability.

-

Modulating Lipophilicity: Careful selection of substituents on the 4-aminopiperidine ring can optimize the balance between permeability and solubility.

-

Prodrug Approaches: The amide linker could be designed as a cleavable linker to release the active pharmacophore at the target site.

Part 6: Conclusion and Future Perspectives

The 4-aminopiperidine isonicotinamide scaffold represents a promising, albeit underexplored, area for the discovery of novel therapeutics. The combination of a privileged scaffold with a potent pharmacophore creates a powerful platform for targeting a wide range of diseases, from cancer and neurodegenerative disorders to infectious diseases.

Future research in this area should focus on:

-

Library Synthesis and Screening: The development of diverse libraries of 4-aminopiperidine isonicotinamide derivatives for high-throughput screening against various targets.

-

Structural Biology: Co-crystallization of lead compounds with their biological targets to elucidate binding modes and guide further optimization.

-

In-depth Pharmacokinetic and Toxicological Profiling: Thorough evaluation of the ADME and safety profiles of promising candidates.

By leveraging the known advantages of its constituent parts and applying rational drug design principles, the 4-aminopiperidine isonicotinamide scaffold has the potential to deliver the next generation of targeted therapies.

References

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. (2004-07-16). [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. (2004-11-18). [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. (2011-06-18). [Link]

-

Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. PubMed. (2022-11-15). [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. (2021-11-28). [Link]

-

4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. [Link]

-

Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed. (2022-09-08). [Link]

-

p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. PubMed. (2003-02-10). [Link]

-

Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. [Link]

-

Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. (2011-06-18). [Link]

-

Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. (2003-07-21). [Link]

-

PARP inhibitors: its role in treatment of cancer. PMC. [Link]

-

Kinetics and Metabolism of Nicotinamide Provided as a Dietary Supplementation. ClinicalTrials.gov. [Link]

-

The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers. (2022-12-01). [Link]

-

Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed. (2016-02-11). [Link]

-

Comparison of Nicotinamide Treatments for Actinic Keratosis. ClinicalTrials.gov. [Link]

-

PARP inhibition by nicotinamide. ResearchGate. [Link]

-

Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury. PubMed. (2003-07-15). [Link]

-

Structure–activity relationship of piperidine derivatives with.... ResearchGate. [Link]

-

Recent Studies Point to a Greater Role for PARP Inhibitors in Solid Tumors. (2019-11-02). [Link]

-

Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC. (2017-04-10). [Link]

-

Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. ResearchGate. (2025-10-23). [Link]

-

Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021-09-27). [Link]

-

Nicotinamide Riboside in Ulcerative Colitis. ClinicalTrials.gov. [Link]

-

Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. (2025-12-09). [Link]

-

Nicotinic Receptors and Schizophrenia. ClinicalTrials.gov. [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]

- 9. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 12. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridin-4-yl-methanone Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Versatile Core

The piperidine ring is a cornerstone of medicinal chemistry, present in a remarkable number of pharmaceuticals and natural products.[1] Its conformational flexibility and basic nitrogen atom allow it to engage in critical interactions with a wide range of biological targets. When coupled with a pyridin-4-yl-methanone moiety, it forms a privileged scaffold that has proven particularly fruitful in the discovery of agents targeting the central nervous system (CNS).[2] The pyridine ring acts as a bioisostere for phenyl groups but offers unique properties, including the ability to act as a hydrogen bond acceptor and modulate physicochemical characteristics like solubility and metabolism.[3] The ketone linker provides a rigid connection point and an additional hydrogen bond acceptor, crucial for anchoring ligands within receptor binding pockets.

This guide provides a comprehensive exploration of the pyridin-4-yl-methanone piperidine core, synthesized from a Senior Application Scientist's perspective. We will dissect the causality behind synthetic strategies, delve into the molecular mechanisms of action, navigate the complex landscape of structure-activity relationships (SAR), and outline the preclinical workflows essential for advancing these compounds from concept to candidate. This document is designed not as a simple recitation of facts, but as a strategic manual for researchers actively engaged in the art and science of drug design.

Chapter 1: The Core Scaffold: Synthesis and Chemical Landscape

The successful exploration of any chemical scaffold hinges on robust and flexible synthetic access. The pyridin-4-yl-methanone piperidine core is typically assembled through convergent strategies that unite the two key heterocyclic fragments. The choice of synthetic route is often dictated by the desired substitution patterns on both the pyridine and piperidine rings and the commercial availability of starting materials.

Dominant Synthetic Paradigms

The most prevalent and versatile method for constructing the core scaffold is the acylation of a substituted piperidine with an activated pyridine-4-carboxylic acid derivative. This approach allows for late-stage diversification, enabling the rapid generation of analog libraries for SAR studies.

An alternative, though less common, strategy involves the addition of an organometallic piperidine species to a pyridine-4-carboxaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone. While powerful, this route can be sensitive to the functional groups present on both fragments.

Below is a generalized workflow illustrating the primary synthetic logic.

Sources

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone: A Technical Guide for Novel Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential is paramount. Among the myriad of molecular architectures, nitrogen-containing heterocycles hold a place of distinction, forming the core of numerous approved drugs. The (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone scaffold represents a compelling convergence of two such privileged structures: the piperidine and pyridine rings. This unique combination offers a three-dimensional framework that is ripe for functionalization, enabling precise interactions with biological targets.

The piperidine moiety, a saturated heterocycle, is a ubiquitous feature in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. Its inherent conformational flexibility can be harnessed to orient substituents in optimal vectors for target engagement. The pyridine ring, an aromatic heterocycle, serves as a versatile pharmacophore capable of participating in a range of non-covalent interactions, including hydrogen bonding and π-stacking. The union of these two motifs through a ketone linker creates a molecule with a rich potential for diverse biological activities.

Physicochemical Properties and Structural Attributes

While extensive experimental data for the title compound is not publicly available, its physicochemical properties can be predicted based on its constituent fragments. These predictions are invaluable for designing synthetic strategies, purification methods, and initial biological assays.

| Property | Predicted Value / Information | Source |

| Molecular Formula | C₁₁H₁₅N₃O | - |

| Molecular Weight | 205.26 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to have moderate aqueous solubility, tunable by pH | Inferred from structural features |

| pKa | The 4-amino group is basic, and the pyridine nitrogen is weakly basic. | General chemical principles |

| LogP | Predicted to be in a drug-like range, suggesting good membrane permeability. | Inferred from structural features |

| Hydrogen Bond Donors | 1 (the primary amine) | - |

| Hydrogen Bond Acceptors | 3 (the ketone oxygen and the two nitrogen atoms) | - |

Structural Rationale for Drug-Likeness:

The presence of both hydrogen bond donors and acceptors, coupled with a rotatable bond in the ketone linker, provides the molecule with the necessary attributes to interact with the intricate surfaces of protein binding pockets. The 4-amino group on the piperidine ring is a key functional handle that can be further derivatized to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone: A Strategic Approach

The synthesis of the title compound can be logically approached through a convergent strategy, focusing on the formation of the amide (or ketone) bond between the piperidine and pyridine moieties. A critical consideration is the presence of the reactive primary amine on the piperidine ring, which necessitates the use of a protecting group strategy to ensure selective acylation at the piperidine nitrogen.

A plausible and efficient synthetic route is outlined below, starting from commercially available precursors.

Caption: Synthetic workflow for (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl piperidin-4-ylcarbamate (Boc-protected 4-aminopiperidine)

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Boc-protected intermediate.

Causality Behind Experimental Choices: The use of a base like triethylamine is crucial to neutralize the acid formed during the reaction. Performing the addition at 0 °C helps to control the exothermicity of the reaction.

Step 2: Synthesis of tert-butyl (1-(pyridin-4-ylcarbonyl)piperidin-4-yl)carbamate

-

Activation of Carboxylic Acid: In a separate flask, dissolve isonicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the active ester.

-

Amide Coupling: Add the tert-butyl piperidin-4-ylcarbamate (1.0 eq) from Step 1 to the activated isonicotinic acid solution, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: EDC and HOBt are standard coupling reagents that efficiently facilitate amide bond formation while minimizing side reactions. DIPEA is used as a base to maintain the reaction pH and scavenge the HCl byproduct.

Step 3: Synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (Final Product)

-

Deprotection: Dissolve the Boc-protected intermediate from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4 M).

-

Reaction and Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.

-

Isolation of Final Product: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a salt. The free base can be obtained by neutralizing the salt with a suitable base and extracting with an organic solvent.

Causality Behind Experimental Choices: Strong acids like TFA or HCl are required to cleave the acid-labile Boc protecting group. The choice of solvent depends on the solubility of the starting material and the desired form of the final product (salt or free base).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone. The following techniques are recommended:

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Characteristic peaks for the pyridine and piperidine protons. The chemical shifts and coupling constants will confirm the connectivity of the molecule. | Structural Elucidation |

| ¹³C NMR | Resonances corresponding to all carbon atoms, including the ketone carbonyl carbon. | Structural Confirmation |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. | Molecular Weight Determination |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Different solvent gradients can be used to resolve potential impurities. | Purity Assessment |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ketone, and the aromatic C=C and C=N stretches of the pyridine ring. | Functional Group Identification |

Potential Applications and Biological Activity

The (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone scaffold is present in molecules that have been investigated for a range of therapeutic applications. This suggests that the title compound could be a valuable starting point for drug discovery programs targeting various diseases.

Caption: Potential therapeutic applications of the core scaffold.

-

Kinase Inhibition: Many kinase inhibitors incorporate pyridine and piperidine moieties. For instance, derivatives of methanone have been identified as potent cyclin-dependent kinase (CDK) inhibitors with potential applications in oncology. The aminopiperidinyl pyridinyl methanone core could serve as a novel scaffold for ATP-competitive kinase inhibitors.

-

Ion Channel Modulation: Analogs of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone have been developed as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with potential for treating pain. Additionally, 4-aminopiperidine derivatives have been investigated as N-type calcium channel blockers for the management of neuropathic pain.

-

Other CNS Targets: The structural features of the title compound make it a candidate for targeting other central nervous system (CNS) receptors, where piperidine and pyridine scaffolds are prevalent.

In Vitro Experimental Protocols

To evaluate the biological activity of the synthesized (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone, a tiered screening approach is recommended.

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This assay provides a baseline understanding of the compound's effect on cell viability.

-

Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Kinase Inhibition Assay (Example: Generic KinaseGlo® Assay)

This protocol can be adapted for various kinases to assess the compound's inhibitory potential.

-

Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of the synthesized compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add a luciferase-based ATP detection reagent (e.g., KinaseGlo®). This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Safety and Handling

Given the absence of specific safety data for (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone, a cautious approach based on the known hazards of its constituent chemical classes is imperative.

-

General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Aminopyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Commercial Availability of Starting Materials and Analogs

While (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone is not a stock item from major chemical suppliers, its key precursors are readily available.

| Compound | Potential Suppliers |

| 4-Aminopiperidine | Sigma-Aldrich, TCI, Combi-Blocks |

| tert-Butyl piperidin-4-ylcarbamate | Sigma-Aldrich, TCI, Combi-Blocks |

| Isonicotinic acid | Sigma-Aldrich, Acros Organics, Alfa Aesar |

Researchers interested in this scaffold may also consider sourcing commercially available analogs for preliminary studies. A search for "(4-amino-phenyl)-piperidin-1-yl-methanone" and similar structures on supplier websites may yield relevant compounds.

Conclusion

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutics. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest a high potential for biological activity. This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, empowering researchers to unlock its therapeutic potential. As with any novel chemical entity, a thorough and systematic investigation is key to understanding its full pharmacological profile and advancing it through the drug discovery pipeline.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Aminopyridine.

- U.S. Environmental Protection Agency. (n.d.). Aminopyridines Hazard Characterization Document.

- Echemi. (n.d.). 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets.

- Cayman Chemical. (2024). Safety Data Sheet for 4-Aminopyridine.

- PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- BenchChem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.

- S D Fine-Chem Limited. (n.d.). 4-aminopyridine - Safety Data Sheet.

- Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177-2190.

- Di Mola, A., et al. (2011). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 54(17), 6095-6106.

- Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.

- OSTI.GOV. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.

- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- INIS-IAEA. (n.d.). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy.

- PMC. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.

- MedChemExpress. (n.d.). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547)....

- BenchChem. (n.d.). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.

- ResearchGate. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*.

- YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.

- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.

- PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.

- PMC. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.

- ResearchGate. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.

- PubChem. (n.d.). (4-Amino-1,2,5-Oxadiazol-3-Yl)[4-(Pyridin-2-Ylmethyl)piperazin-1-Yl]methanone.

- OSTI.GOV. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.

- PubChem. (n.d.). (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone.

- Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one.

- Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine.

- ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.

- Wikipedia. (n.d.). Pyridine.

Navigating the Therapeutic Potential: A Patent Landscape Analysis of 4-Amino-Piperidine Pyridine Methanone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The 4-amino-piperidine pyridine methanone core represents a "privileged scaffold" in modern medicinal chemistry, a structural framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has led to its exploration across a wide range of therapeutic areas, from central nervous system disorders to oncology. This in-depth technical guide provides a comprehensive analysis of the patent landscape for these analogs, offering insights into key intellectual property, therapeutic applications, structure-activity relationships (SAR), and synthetic strategies. For researchers and drug development professionals, understanding this landscape is crucial for identifying opportunities for innovation, navigating potential intellectual property hurdles, and accelerating the development of novel therapeutics. The 4-aminopiperidine moiety is a common feature in a variety of therapeutic agents and is a key focus for understanding drug metabolism, particularly its interaction with cytochrome P450 enzymes like CYP3A4, which are responsible for N-dealkylation reactions.[1][2]

The Core Directive: Mapping the Intellectual Property Landscape

A thorough analysis of the patent literature reveals a focused yet expanding landscape for 4-amino-piperidine pyridine methanone analogs. Key patents highlight the development of these compounds for specific and significant therapeutic indications.

Key Patented Scaffolds and Their Therapeutic Applications

The intellectual property surrounding this scaffold is primarily concentrated on a few key therapeutic targets, with a notable emphasis on neurological and pain-related disorders.

| Core Scaffold Example | Therapeutic Application | Mechanism of Action | Key Patent Assignee (Exemplary) | Representative Patent |

| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Migraine | 5-HT1F Receptor Agonist | Eli Lilly and Company | US8697876B2 |

| (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Derivatives | Pain | TRPV4 Antagonist | Shionogi & Co., Ltd. | Bioorg. Med. Chem. 2017, 25(9), 2557-2567[3] |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Cancer | Protein Kinase B (Akt) Inhibitor | Not explicitly a pyridine methanone, but a closely related scaffold with a carboxamide linker. | J. Med. Chem. 2010, 53, 5, 2070–2086[4] |

This table underscores the targeted nature of the patent filings, with companies carving out specific therapeutic niches for their proprietary compounds.

Scientific Integrity & Logic: Deconstructing the Path to Clinical Candidates

The journey from a chemical scaffold to a potential drug candidate is paved with meticulous scientific investigation. This section delves into the causality behind experimental choices, the validation of protocols, and the authoritative grounding of claims through comprehensive references.

Expertise & Experience: Causality in Experimental Design

The selection of the 4-amino-piperidine pyridine methanone scaffold is not arbitrary. The piperidine ring offers a versatile anchor for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties. The pyridine methanone linker provides a rigidified connection to a second pharmacophoric element, often an aromatic or heteroaromatic ring, which can be tailored for specific receptor interactions.

For instance, in the development of 5-HT1F agonists for migraine, the (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone structure was likely rationally designed. The 1-methylpiperidine-4-carbonyl moiety serves as a key recognition element for the 5-HT1F receptor, while the 6-aminopyridin-2-yl portion can be further modified to fine-tune potency, selectivity, and metabolic stability.

Trustworthiness: Self-Validating Systems in Protocols

The reliability of synthetic and analytical protocols is paramount in drug discovery. The patent literature often provides detailed experimental procedures that serve as a starting point for researchers. A self-validating protocol includes clear steps, specified reagents and conditions, and analytical data (e.g., NMR, MS, HPLC) to confirm the identity and purity of the synthesized compounds.

Authoritative Grounding & Comprehensive References

The claims made within patents and scientific literature are substantiated by experimental data and citations to established scientific principles. For example, the role of 5-HT1F receptor agonism in migraine treatment is a well-established concept, providing a strong rationale for the development of compounds like (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Visualization & Formatting: Bringing Data and Processes to Life

Data Presentation: A Comparative Look at Key Analogs

To facilitate a clear understanding of the structure-activity relationships, the following table summarizes key data for representative compounds.

| Compound ID | Structure | Target | Potency (IC50/EC50) | Key Structural Features |

| 1 | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 5-HT1F | Potent Agonist | 6-amino substitution on the pyridine ring; N-methyl on the piperidine. |

| 2 | (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | TRPV4 | Potent Antagonist | Piperazine linker; additional pyridine moiety. |

| 3 | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Akt | Nanomolar Inhibitor | Pyrrolo[2,3-d]pyrimidine core; carboxamide linker.[4] |

Experimental Protocols: A Step-by-Step Guide

Synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (A Key Intermediate)

This protocol is a representative example based on synthetic strategies outlined in the patent literature.

Step 1: Synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide

-

To a solution of 1-methylpiperidine-4-carboxylic acid, add thionyl chloride and diethyl amine.

-

The reaction yields N,N-diethyl-1-methylpiperidine-4-carboxamide.

Step 2: Grignard Reaction to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

-

React N,N-diethyl-1-methylpiperidine-4-carboxamide with a solution of 2,6-dibromopyridine and a Grignard reagent.

-

Follow with the addition of hydrobromic acid to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.

Step 3: Amination to yield (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

-

The bromo-intermediate is then subjected to an amination reaction to replace the bromine atom with an amino group, yielding the final product.

Note: This is a generalized procedure. Specific reaction conditions, solvents, and purification methods are detailed in the relevant patents.

Mandatory Visualization: Mapping the Path Forward

Diagram 1: General Synthetic Workflow

Caption: Synthetic route to a key 4-amino-piperidine pyridine methanone analog.

Diagram 2: Therapeutic Application Workflow

Caption: The drug discovery and development pathway for novel therapeutics.

Conclusion and Future Directions

The patent landscape for 4-amino-piperidine pyridine methanone analogs reveals a field rich with potential. While significant progress has been made in targeting specific receptors for conditions like migraine and pain, the inherent versatility of this scaffold suggests that numerous other therapeutic applications are yet to be explored. Future research will likely focus on:

-

Expansion to New Targets: Leveraging the privileged nature of the scaffold to design inhibitors for other enzyme families, such as kinases and proteases, in areas like oncology and inflammatory diseases.

-

Fine-tuning Pharmacokinetics: Optimizing drug-like properties, including metabolic stability and oral bioavailability, through targeted modifications of the piperidine and pyridine rings.

-

Novel Synthetic Methodologies: Developing more efficient and scalable synthetic routes to access a wider diversity of analogs for high-throughput screening.

For drug development professionals, a deep understanding of the existing patent landscape is the first step toward navigating this promising chemical space and ultimately delivering novel and effective therapies to patients in need.

References

- Sun, J., & Zhou, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(9), 680–685.

- Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081.

- Barlaam, B., Davies, N. L., Hancox, J. C., Heightman, T. D., Jones, C. D., McElroy, A. B., ... & Wallis, N. (2010). Discovery of 4-amino-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2070-2086.

- Hsiao, C. J., & Sun, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS medicinal chemistry letters, 2(9), 680-685.

- Tsuno, N., Ogino, Y., Fujii, H., Ishida, H., Asai, K., Yamane, M., ... & Imada, T. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(9), 2557-2567.

- Gualtieri, F., Dei, S., Manetti, D., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Il Farmaco, 58(8), 843-847.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: Scalable Synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone

Executive Summary

This application note details a robust, high-fidelity protocol for the synthesis of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone (also known as 1-isonicotinoylpiperidin-4-amine). This compound is a critical scaffold in medicinal chemistry, frequently serving as a linker in Rho-associated protein kinase (ROCK) inhibitors and other GPCR-targeting therapeutics.

The synthesis addresses a primary chemoselectivity challenge: differentiating between the primary amine (exocyclic) and the secondary amine (endocyclic) of the 4-aminopiperidine core. This protocol utilizes a Protection-Coupling-Deprotection strategy to ensure exclusive regioselectivity at the N1-position, delivering the target molecule in high purity (>98%) without the formation of regioisomeric byproducts.

Retrosynthetic Analysis & Strategy

The target molecule contains two nitrogen centers with distinct nucleophilicities.[1][2] Direct acylation of unprotected 4-aminopiperidine with isonicotinic acid derivatives typically yields a mixture of products, with significant acylation occurring at the more nucleophilic primary amine (N4 position).

To circumvent this, we employ tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) as the starting material. The Boc group effectively masks the primary amine, forcing the amide coupling to occur exclusively at the secondary piperidine nitrogen.

Strategic Workflow Diagram

Figure 1: Logical workflow for the regioselective synthesis of the target scaffold.[3]

Experimental Protocol

Phase 1: Regioselective Amide Coupling

Objective: Form the amide bond at the N1-piperidine position while preserving the N4-Boc protection.

Reagents:

-

Component A: Isonicotinic acid (1.0 equiv) [CAS: 55-22-1]

-

Component B: 4-(Boc-amino)piperidine (1.1 equiv) [CAS: 73874-95-0]

-

Coupling Agent: EDC·HCl (1.2 equiv) & HOBt (1.2 equiv) OR HATU (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isonicotinic acid (10 mmol, 1.23 g) in dry DMF (20 mL).

-

Activation: Add DIPEA (30 mmol, 5.2 mL) followed by HATU (11 mmol, 4.18 g). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

-

Note: The solution should turn slightly yellow. If using EDC/HOBt, add HOBt first, stir for 5 min, then add EDC.

-

-

Addition: Add 4-(Boc-amino)piperidine (11 mmol, 2.20 g) in one portion.

-

Reaction: Stir the reaction mixture at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS. The starting acid should be consumed.

-

Workup:

-

Dilute the reaction mixture with EtOAc (100 mL).

-

Wash sequentially with saturated NaHCO₃ (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

-

Critical: Do not wash with strong acid, as it may prematurely cleave the Boc group or protonate the pyridine ring, keeping it in the aqueous phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude tert-butyl (1-isonicotinoylpiperidin-4-yl)carbamate is usually pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Phase 2: Deprotection & Free Base Isolation

Objective: Remove the Boc group to release the primary amine without hydrolyzing the newly formed amide bond.

Reagents:

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Solvent: Dichloromethane (DCM).

Protocol:

-

Dissolution: Dissolve the intermediate from Phase 1 (approx. 10 mmol) in DCM (20 mL). Cool to 0°C in an ice bath.

-

Acidolysis: Slowly add TFA (10 mL) dropwise.

-

Caution: Gas evolution (isobutylene) will occur.

-

-

Reaction: Remove the ice bath and stir at RT for 2 hours. Monitor by LCMS (mass shift: M-100).

-

Concentration: Evaporate the solvent and excess TFA under reduced pressure. The residue is the TFA salt of the target.

-

Free Base Generation (Crucial Step):

-

Dissolve the residue in a minimal amount of MeOH (5 mL).

-

Load onto a strong cation exchange (SCX) cartridge or basic alumina column.

-

Flush with MeOH to remove non-basic impurities.

-

Elute the product with 2M NH₃ in MeOH.

-

Alternative: Dissolve in DCM, wash carefully with sat. Na₂CO₃ (pH 10), dry organic layer, and concentrate.

-

-

Final Yield: Isolate (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone as an off-white solid.

Analytical Validation

Data Summary Table

| Parameter | Specification / Expected Value |

| Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| MS (ESI+) | [M+H]⁺ = 206.1 |

| ¹H NMR (DMSO-d₆) | Pyridine: δ 8.65 (d, 2H), 7.40 (d, 2H)Piperidine: δ 4.30 (br d, 1H), 3.50 (br d, 1H), 3.0-2.8 (m, 3H), 1.8-1.2 (m, 4H)Amine: δ 1.5-2.0 (br s, 2H, -NH₂) |

Reaction Scheme Visualization

Figure 2: Chemical transformation pathway highlighting the protection-deprotection sequence.[4]

Critical Control Points & Troubleshooting

-

Regioselectivity (The "Why"):

-

Primary amines are generally more nucleophilic than secondary amines. If you attempt to react isonicotinoyl chloride with unprotected 4-aminopiperidine, the major product will be the N-isonicotinoyl-4-aminopiperidine (acylation at the exocyclic nitrogen), which is the wrong isomer . The use of the Boc-protected starting material is non-negotiable for high purity [1].

-

-

Workup pH:

-

The target molecule contains a pyridine ring (pKa ~5.2) and a primary amine (pKa ~10). During the aqueous workup of the final step, the pH must be >11 to ensure both nitrogens are deprotonated and the molecule extracts into the organic phase (DCM or CHCl₃/IPA). If the pH is too low, the product remains in the water as a salt.

-

-

Alternative Coupling:

-

For large-scale (>100g) synthesis, HATU is expensive. The Acid Chloride Method can be used: Convert Isonicotinic acid to Isonicotinoyl chloride (SOCl₂, reflux), then react with 4-(Boc-amino)piperidine in DCM with Triethylamine (TEA) at 0°C [2].

-

References

-

Chemoselective Acylation: Gálvez, A. O., et al. (2017).[5] "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society, 139(5), 1826-1829.

-

Piperidine Scaffold Synthesis: Zhang, Y., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978.

-

Related ROCK Inhibitor Synthesis: Feng, Y., et al. (2016). "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride." Journal of Chemical Research, 40(3), 152-155.[3]

- Boc-Protection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 5. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]

Application Note: Regioselective Acylation of 4-Aminopiperidine with Isonicotinoyl Chloride

This Application Note is designed to provide a rigorous, field-validated guide for the regioselective acylation of 4-aminopiperidine with isonicotinoyl chloride. It addresses the inherent nucleophilic competition between the primary (exocyclic) and secondary (endocyclic) amines.

Executive Summary

The reaction between 4-aminopiperidine (4-AP) and isonicotinoyl chloride presents a classic challenge in chemoselectivity: distinguishing between two nucleophilic nitrogen centers. The resulting scaffolds—N-(piperidin-4-yl)isonicotinamide (Target A) and (4-aminopiperidin-1-yl)(pyridin-4-yl)methanone (Target B)—are pharmacologically distinct. Target A is a privileged pharmacophore in Rho-kinase (ROCK) inhibitors and antifungal agents, while Target B is often a synthetic impurity or specific intermediate.

This guide provides two distinct protocols:

-

Protocol A (Thermodynamic/Protected Route): Delivers the N4-acylated product (Primary Amide) with >98% regioselectivity.

-

Protocol B (Kinetic/Direct Route): Delivers the N1-acylated product (Secondary Amide) utilizing inherent nucleophilicity differences.

Mechanistic Insight & Reactivity Profile[1]

To control the reaction, one must understand the electronic landscape of 4-aminopiperidine.

Nucleophilicity vs. Basicity

-

N1 (Secondary, Cyclic): The piperidine ring nitrogen is a secondary amine.[1] In aprotic solvents (DCM, THF), it is generally more nucleophilic due to the inductive effect of the alkyl ring and higher electron density compared to the primary amine.[1]

-

N4 (Primary, Exocyclic): The primary amine is less sterically hindered but slightly less nucleophilic.[1]

The Selectivity Rule:

-

Direct Acylation: Under kinetic control (low temp, stoichiometric limiting reagent), the N1 (secondary) amine reacts first.[1]

-

Targeting N4: Because N1 is the "better" nucleophile, it must be chemically "masked" (protected) to force the reaction to N4.[1]

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on the chosen strategy.

Figure 1: Divergent synthesis pathways. Direct reaction favors N1 (Target B), while protection strategies are required for N4 (Target A).[1]

Experimental Protocols

Protocol A: Synthesis of N-(piperidin-4-yl)isonicotinamide (Target A)

Objective: Selective acylation of the exocyclic primary amine.

Strategy: N1-Boc protection

Materials

-

Substrate: tert-Butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine) [Commercially available or prepared from 4-AP + Boc2O].[2]

-

Reagent: Isonicotinoyl chloride hydrochloride.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Step-by-Step Workflow

-

Preparation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Base Addition: Add TEA (2.5 eq). Note: Extra base is needed to neutralize the HCl from the isonicotinoyl chloride salt.

-

Acylation: Cool the solution to 0°C. Add isonicotinoyl chloride hydrochloride (1.1 eq) portion-wise over 15 minutes.

-

Why? Portion-wise addition prevents localized heating and ensures the Boc group remains stable.

-

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.

-

Checkpoint: The intermediate tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate should be the sole product.

-

-

Workup: Wash with saturated NaHCO₃ (2x) and brine. Dry organic layer over Na₂SO₄ and concentrate.

-

Deprotection: Redissolve the intermediate in DCM (20 mL). Add TFA (10 mL) dropwise at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Basify with cold 1M NaOH to pH > 10 and extract with DCM/Isopropanol (3:1) to recover the free base.

Yield: Typically 85-95% (over 2 steps).

Protocol B: Synthesis of (4-aminopiperidin-1-yl)(pyridin-4-yl)methanone (Target B)

Objective: Selective acylation of the cyclic secondary amine. Strategy: Kinetic control exploiting the superior nucleophilicity of N1.

Materials

-

Substrate: 4-Aminopiperidine (Free base).

-

Reagent: Isonicotinoyl chloride hydrochloride.

-

Base: TEA (1.0 eq only).

-

Solvent: DCM (0.1 M concentration).

Step-by-Step Workflow

-

Stoichiometry Control: Dissolve 4-aminopiperidine (1.0 eq) and TEA (1.0 eq) in DCM. Cool to -10°C .

-

Slow Addition: Dissolve isonicotinoyl chloride (0.9 eq) in DCM and add it dropwise over 1 hour via an addition funnel.

-

Critical: Using a slight deficit of the acid chloride (0.9 eq) ensures that no bis-acylation occurs. The unreacted 4-AP is easily removed later.

-

-

Quench: Immediately quench with water after addition is complete.

-

Purification: The reaction mixture will contain Target B (Major), unreacted 4-AP, and trace bis-acylated product.

-

Purification Trick: Target B has a free primary amine. Extract the organic layer with dilute citric acid (pH 4). The product (and 4-AP) will move to the aqueous phase, leaving non-basic impurities (bis-amide) in the organic phase. Then, basify the aqueous phase and extract Target B.[1]

-

Yield: Typically 60-70% (limited by statistical distribution).

Analytical Validation

Distinguishing the two isomers is critical. Use 1H NMR shifts of the piperidine ring protons.

| Feature | Target A (N4-Acylated) | Target B (N1-Acylated) |

| H4 Proton (Methine) | Significant downfield shift (~4.1 ppm) due to amide proximity. | Standard range (~2.9 ppm). |

| H2/H6 Protons (Ring N) | Standard range (~2.6-3.0 ppm). | Downfield shift (~3.5-4.5 ppm) due to amide bond, often appearing as broad rotamers.[1] |

| Mass Spectrometry | Parent Ion [M+H]+ identical. | Parent Ion [M+H]+ identical. |

| Fragmentation (MS/MS) | Loss of piperidine ring (84 Da) is rare; cleavage of amide bond dominates. | Characteristic loss of the exocyclic amine fragment.[4] |

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Bis-acylation observed | Excess acid chloride or high temperature. | Use Protocol A (Protection) for Target A. For Target B, reduce reagent to 0.8-0.9 eq and lower temp. |

| Low Yield in Protocol A | Incomplete deprotection or loss during workup. | The free amine is highly polar. Use DCM:IPA (3:1) for extraction or isolate as HCl salt. |

| Solidification/Precipitation | Isonicotinoyl chloride is not soluble in DCM. | Use the hydrochloride salt suspended in DCM; it dissolves as it reacts. Ensure vigorous stirring. |

References

-

Nucleophilicity of Diamines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience. (Explains the nucleophilic hierarchy of secondary cyclic vs. primary amines).

-

Protection Strategies: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley. (Standard protocols for Boc protection/deprotection).

-

Bioactive 4-AP Derivatives: Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry.

-

Rho Kinase Inhibitor Synthesis: A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide. Journal of Chemical Research. (Analogous chemistry demonstrating protection necessity).

-

Isonicotinamide Crystallography: Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Acta Crystallographica. (Structural characterization of isonicotinamides).

Sources

Application Note: Strategic Boc-Deprotection of 1-Isonicotinoyl-4-(tert-butoxycarbonylamino)piperidine

Abstract & Scope

This technical guide outlines the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 1-isonicotinoyl-4-(tert-butoxycarbonylamino)piperidine . Unlike simple aliphatic amines, this substrate contains a basic pyridine ring (isonicotinoyl moiety) and a tertiary amide, requiring specific attention to acid stoichiometry, salt formation, and product isolation.

This guide prioritizes HCl-mediated deprotection (Method A) for scalability and ease of isolation, while providing TFA-mediated deprotection (Method B) for rapid, small-scale medicinal chemistry applications.

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The starting material presents three distinct chemical features:

-

Boc-Carbamate: Acid-labile (Target for deprotection).[1][2][3][4]

-

Pyridine Nitrogen: Basic (

). Will protonate immediately upon acid addition. -

Isonicotinamide Linkage: Electron-deficient amide. Generally stable to standard acidolysis conditions at room temperature, but requires monitoring for hydrolysis under forcing conditions (high heat/concentration).

The Stoichiometry Trap

A common failure mode in this reaction is under-dosing the acid. The pyridine nitrogen acts as an internal "base sponge."

-

Stoichiometry Requirement: You must supply enough acid to protonate the pyridine ring AND catalyze the Boc removal.

-

Recommendation: Use

5.0 equivalents of acid.-

1 eq: Neutralizes the pyridine.

-

1 eq: Protonates the carbamate to drive the reaction.

-

Excess: Maintains reaction rate and ensures complete conversion.

-

Reaction Mechanism

The reaction proceeds via an

Figure 1: Mechanistic pathway emphasizing the dual protonation requirement.

Experimental Protocols

Method A: HCl in Dioxane (Preferred for Scale-Up)

Rationale: This method precipitates the product as a bis-hydrochloride salt, allowing for isolation by simple filtration. It avoids the formation of hygroscopic trifluoroacetate salts and the environmental burden of TFA.

Materials:

-

Substrate: 1-isonicotinoyl-4-(tert-butoxycarbonylamino)piperidine

-

Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

-

Solvent: 1,4-Dioxane (or MeOH for solubility adjustment)

-

Wash Solvent: Diethyl ether or MTBE

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in 1,4-dioxane (5 mL per gram of substrate).

-

Note: If solubility is poor, add minimal Methanol (MeOH) dropwise until clear.

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 4.0 M HCl in Dioxane (5.0 – 10.0 equiv).

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature (20-25°C) for 2–4 hours.

-

Visual Check: A white precipitate (the product salt) typically forms within 30 minutes.

-

-

Monitoring: Monitor by HPLC or TLC.

-

TLC Tip: Stain with Ninhydrin (free amine turns blue/purple). UV visualization alone may be misleading due to the pyridine ring dominating the absorption.

-

-

Isolation:

-

Dilute the slurry with excess diethyl ether or MTBE (2x reaction volume) to maximize precipitation.

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with diethyl ether (3x).

-

-

Drying: Dry the solid under vacuum (40°C) to remove traces of dioxane and HCl.

-

Yield: Typically >90% as the dihydrochloride salt.

-

Method B: TFA / DCM (Preferred for Screening/MedChem)

Rationale: Rapid kinetics and high solubility. Best when the product will be purified via reverse-phase HPLC immediately or when the HCl salt is too hygroscopic.

Protocol:

-

Dissolution: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

-

Acid Addition: Add Trifluoroacetic Acid (TFA) (Volume ratio: 1:4 TFA:DCM).

-

Example: For 4 mL DCM, add 1 mL TFA.

-

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Workup:

-

Concentrate the mixture in vacuo (Rotavap).

-

Azeotrope: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 3x) to remove excess TFA.

-

-

Result: The product is obtained as a thick oil or gum (bis-trifluoroacetate salt).

Purification & Analysis

Salt vs. Free Base

The choice of final form dictates the stability and solubility.

| Feature | Dihydrochloride Salt (Method A) | Free Base |

| State | White Solid (Stable) | Oil or Amorphous Solid |

| Solubility | Water, MeOH, DMSO | DCM, EtOAc, organic solvents |

| Stability | High (Indefinite shelf life) | Moderate (Amine may oxidize) |

| Use Case | Storage, formulation, biological assay | Next synthetic step (e.g., amide coupling) |

Free-Basing Protocol (If required)

If the next step requires a nucleophilic amine:

-

Dissolve the salt in minimal water.

-

Adjust pH to >10 using saturated

or 1N NaOH. -

Extract exhaustively with DCM/Isopropanol (3:1 ratio) or Chloroform. Note: Simple EtOAc extraction is often insufficient for polar aminopiperidines.

-

Dry over

and concentrate.

Troubleshooting Guide

Decision Workflow

Figure 2: Troubleshooting logic for incomplete deprotection.

Common Issues

-

Gummy Precipitate: If Method A yields a sticky gum instead of a powder, add a small amount of MeOH to dissolve it, then slowly add Et2O with rapid stirring to induce crystallization.

-

Ester Hydrolysis: If the reaction is left for >24h or heated, the amide bond (isonicotinoyl) is robust, but side reactions can occur. Adhere to the 2-4 hour window.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

- Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Current Organic Chemistry, 2004. (Context on amide stability).

-

Organic Chemistry Portal. "Boc Protecting Group." (General mechanisms and stability data). [Link]

- Strazzolini, P. et al. "Scavengers in the Boc-deprotection." Tetrahedron Letters, 2008. (Context on cation scavenging, though noted as less critical for pyridine systems).

Sources

Application Note: Solid-Phase Synthesis of Pyridine-4-yl-methanone Piperidine Libraries for Drug Discovery

Introduction